COX-1 and COX-2 Inhibition Potency: Lysine Clonixinate Versus Ketorolac Tromethamine
In a direct head-to-head comparison using purified COX-1 and COX-2 enzymes in vitro, lysine clonixinate demonstrated IC₅₀ values of 2.4 μg/mL for COX-1 and 24.6 μg/mL for COX-2, which were slightly lower (more potent) than those of ketorolac tromethamine, which exhibited IC₅₀ values of 3.7 μg/mL for COX-1 and 25.6 μg/mL for COX-2 [1]. This indicates that lysine clonixinate inhibits both COX isoforms with modestly greater potency than ketorolac under identical assay conditions.
| Evidence Dimension | In vitro COX inhibition potency |
|---|---|
| Target Compound Data | COX-1 IC₅₀ = 2.4 μg/mL; COX-2 IC₅₀ = 24.6 μg/mL |
| Comparator Or Baseline | Ketorolac tromethamine: COX-1 IC₅₀ = 3.7 μg/mL; COX-2 IC₅₀ = 25.6 μg/mL |
| Quantified Difference | COX-1: 1.3 μg/mL lower IC₅₀ (35% more potent); COX-2: 1.0 μg/mL lower IC₅₀ (4% more potent) |
| Conditions | Purified COX-1 and COX-2 enzymes in vitro |
Why This Matters
For researchers conducting COX inhibition studies, this direct comparative data enables informed selection of Clonixin over ketorolac when slightly higher COX-1 inhibitory potency is desirable for experimental design.
- [1] Pallapies D, et al. Effects of lysine clonixinate and ketorolac tromethamine on prostanoid release from various rat organs incubated ex vivo. Life Sci. 1995;57(2):83-89. View Source
